tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl group, a dimethyl substitution at the 8th position, and a triazaspiro undecane core. The presence of multiple functional groups, including a ketone and a carboxylate, makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a diketone. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.
Dimethyl Substitution: The dimethyl groups are introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the ketone group and the carboxylation to form the carboxylate group. These reactions are typically carried out using oxidizing agents like potassium permanganate and carboxylating agents like carbon dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and dimethyl positions. Common reagents include alkyl halides and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, nucleophiles in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: Research into the compound’s pharmacological properties has shown potential for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Similar structure but lacks the dimethyl substitution at the 8th position.
tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxa group instead of a triaza group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Different core structure with an indole ring.
Uniqueness
tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. The presence of the dimethyl substitution at the 8th position and the triazaspiro core provides distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H27N3O3 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-13(2,3)21-12(20)18-9-6-15(10-14(18,4)5)11(19)16-7-8-17-15/h17H,6-10H2,1-5H3,(H,16,19) |
InChI Key |
KAGDDRMYISHXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCN1C(=O)OC(C)(C)C)C(=O)NCCN2)C |
Origin of Product |
United States |
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